molecular formula C12H14BrN3O2 B13839934 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester

Katalognummer: B13839934
Molekulargewicht: 312.16 g/mol
InChI-Schlüssel: WUQZMBGGIXCISC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C₁₂H₁₄BrN₃O₂. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester typically involves the bromination of benzotriazole derivatives. One common method includes the reaction of benzotriazole with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile. The reaction temperature is maintained between 0°C to 25°C to ensure the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of benzotriazole.

    Oxidation: Products include carboxylic acids or other oxidized benzotriazole derivatives.

    Reduction: Products include methyl-substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzotriazole ring. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromomethyl-benzotriazole-1-carboxylic acid methyl ester
  • 4-Bromomethyl-benzotriazole-1-carboxylic acid ethyl ester
  • 4-Bromomethyl-benzotriazole-1-carboxylic acid isopropyl ester

Uniqueness

4-Bromomethyl-benzotriazole-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where selective reactivity is required. The tert-butyl group also improves the solubility of the compound in organic solvents, facilitating its use in various synthetic applications.

Eigenschaften

Molekularformel

C12H14BrN3O2

Molekulargewicht

312.16 g/mol

IUPAC-Name

tert-butyl 4-(bromomethyl)benzotriazole-1-carboxylate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-4-5-8(7-13)10(9)14-15-16/h4-6H,7H2,1-3H3

InChI-Schlüssel

WUQZMBGGIXCISC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2N=N1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.